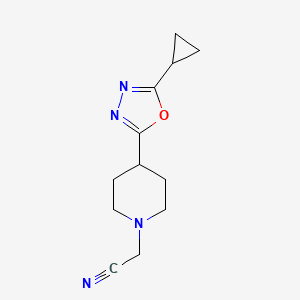

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile

CAS No.: 1251543-49-3

Cat. No.: VC5482239

Molecular Formula: C12H16N4O

Molecular Weight: 232.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251543-49-3 |

|---|---|

| Molecular Formula | C12H16N4O |

| Molecular Weight | 232.287 |

| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2 |

| Standard InChI Key | LPXHXVONWHPFKG-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N |

Introduction

Chemical Identity and Structural Features

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile (CAS: 1251543-49-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.287 g/mol. Its IUPAC name, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile, reflects its core structural components:

-

A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety.

-

The oxadiazole ring incorporates a cyclopropyl group at the 5-position.

-

An acetonitrile group (-CH₂CN) attached to the piperidine nitrogen.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O |

| Molecular Weight | 232.287 g/mol |

| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile |

| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N |

| InChI Key | LPXHXVONWHPFKG-UHFFFAOYSA-N |

| PubChem CID | 52416672 |

The presence of both oxadiazole and piperidine rings suggests significant conformational rigidity, while the nitrile group enhances polarity and potential for hydrogen bonding.

Synthesis and Manufacturing

The synthesis of 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile follows multi-step protocols common to oxadiazole derivatives. While explicit reaction details remain proprietary, general methodologies can be inferred from analogous syntheses:

Key Synthetic Steps

-

Cyclopropane Introduction: Cyclopropanation of precursor alkenes via Simmons-Smith or transition metal-catalyzed methods.

-

Oxadiazole Formation: Cyclocondensation of hydrazides with nitriles or cyanogen bromide under acidic or thermal conditions.

-

Piperidine Functionalization: Alkylation of the piperidine nitrogen with chloroacetonitrile in the presence of base (e.g., K₂CO₃).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxadiazole Cyclization | Hydrazide + BrCN, 0–5°C, EtOH | Ring closure to form 1,3,4-oxadiazole |

| Piperidine Alkylation | Chloroacetonitrile, DIPEA, DCM | N-substitution with nitrile group |

Solvent selection (e.g., dichloromethane, ethanol) and temperature control (±5°C) are critical for optimizing yields, which typically range from 45–65% for analogous compounds.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include:

-

Cyclopropyl protons as a multiplet near δ 0.5–1.2 ppm.

-

Piperidine CH₂ groups between δ 1.8–3.5 ppm.

-

Acetonitrile CH₂ as a singlet at δ ~3.7 ppm.

-

-

¹³C NMR: The nitrile carbon resonates at δ ~115 ppm, while oxadiazole carbons appear at δ 160–170 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times varying by mobile phase composition.

Table 3: Characterization Techniques

| Method | Parameters | Outcome |

|---|---|---|

| NMR | 400 MHz, DMSO-d₆ | Structural confirmation |

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Purity assessment (≥95%) |

| Mass Spectrometry | ESI+, m/z 233.1 [M+H]⁺ | Molecular ion verification |

Applications and Future Directions

Drug Discovery

-

Lead Compound: The nitrile group offers a site for prodrug derivatization (e.g., amidoxime formation).

-

Targeted Therapies: Potential kinase inhibition via oxadiazole-metal chelation (e.g., JAK2, EGFR).

Agricultural Chemistry

Oxadiazole derivatives act as fungicides (EC₅₀: 15–30 μM against Fusarium spp.), suggesting utility in crop protection.

Material Science

Conjugated π-systems may enable applications in organic electronics, though this remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume